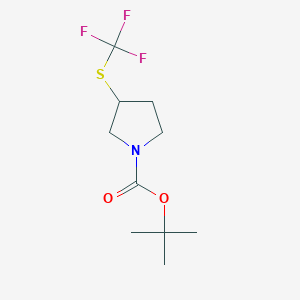
3-Trifluoromethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Trifluoromethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C10H16F3NO2S and a molecular weight of 271.30 g/mol . This compound is characterized by the presence of a trifluoromethylsulfanyl group attached to a pyrrolidine ring, which is further connected to a carboxylic acid tert-butyl ester group. The trifluoromethylsulfanyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Mécanisme D'action
Target of Action
Compounds with similar structures have been used in various fields, including agrochemical and pharmaceutical industries .
Mode of Action
It’s worth noting that trifluoromethyl-containing compounds are known for their unique physicochemical properties, which can influence their interaction with biological targets .
Biochemical Pathways
Trifluoromethyl-containing compounds are often involved in various biological activities due to the unique characteristics of the fluorine atom and the pyridine moiety .
Pharmacokinetics
The trifluoromethyl group is known to influence the pharmacokinetic properties of many drugs, potentially enhancing their bioavailability .
Result of Action
Trifluoromethyl-containing compounds are known to have a wide range of biological activities, which can be attributed to the unique properties of the trifluoromethyl group .
Méthodes De Préparation
The synthesis of 3-Trifluoromethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester can be achieved through several synthetic routes. One common method involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . This method typically employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond between the carboxylic acid and the alcohol.
In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
3-Trifluoromethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like LiAlH4 for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-Trifluoromethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique chemical properties make it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Trifluoromethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester include:
3-Trifluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester: Lacks the sulfanyl group, which may result in different chemical properties and reactivity.
3-Trifluoromethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester: Contains a piperidine ring instead of a pyrrolidine ring, which can affect its biological activity and binding properties.
3-Trifluoromethylsulfanyl-pyrrolidine-1-carboxylic acid methyl ester: Has a methyl ester group instead of a tert-butyl ester group, which can influence its solubility and stability.
The uniqueness of this compound lies in its combination of the trifluoromethylsulfanyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
tert-butyl 3-(trifluoromethylsulfanyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO2S/c1-9(2,3)16-8(15)14-5-4-7(6-14)17-10(11,12)13/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWVMFWEMXOIKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
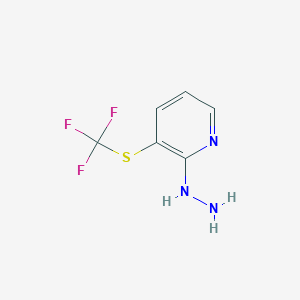
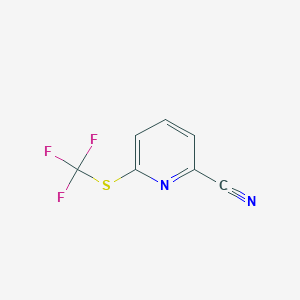
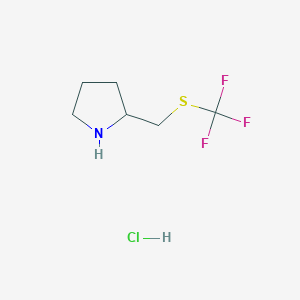




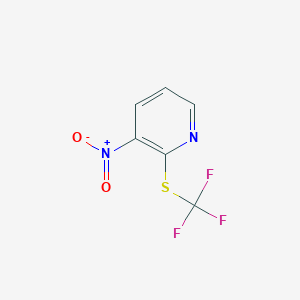
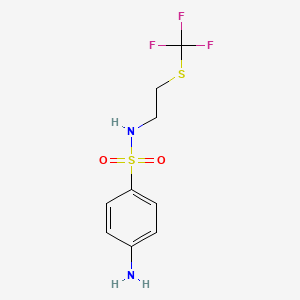
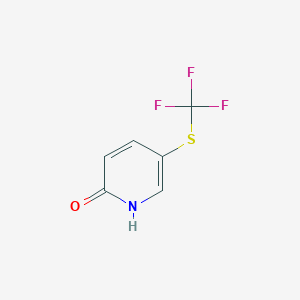
![3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide](/img/structure/B6350623.png)



